molecular formula C20H16N2 B11540742 2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline

2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline

Cat. No.: B11540742
M. Wt: 284.4 g/mol
InChI Key: UEOFJYLRFIQQBC-UHFFFAOYSA-N
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Description

(9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE is a complex organic compound with a unique structure that includes an indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for mass production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z)-3-METHYL-N-(2-METHYLPHENYL)-9H-INDENO[2,1-C]PYRIDIN-9-IMINE is unique due to its indeno-pyridine core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3-methyl-N-(2-methylphenyl)indeno[2,1-c]pyridin-9-imine

InChI

InChI=1S/C20H16N2/c1-13-7-3-6-10-19(13)22-20-16-9-5-4-8-15(16)17-11-14(2)21-12-18(17)20/h3-12H,1-2H3

InChI Key

UEOFJYLRFIQQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=CC=CC=C3C4=C2C=NC(=C4)C

Origin of Product

United States

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